NVR 3-778

Übersicht

Beschreibung

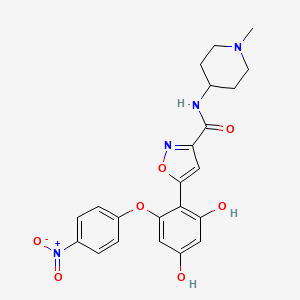

NVR 3-778 ist ein neuartiger Kapsid-Assemblierungsmodulator, der eine signifikante antivirale Aktivität gegen das Hepatitis-B-Virus gezeigt hat. Diese Verbindung gehört zur Klasse der Sulfamoylbenzamide und hat sich als vielversprechend erwiesen, die Bildung infektiöser Hepatitis-B-Virus-DNA-haltiger Viruspartikel zu hemmen .

Herstellungsmethoden

Die Synthese von this compound beinhaltet eine Reihe von chemischen Reaktionen, die darauf ausgelegt sind, die gewünschte Sulfamoylbenzamid-Struktur zu erzeugenIndustrielle Produktionsmethoden konzentrieren sich auf die Optimierung der Ausbeute und Reinheit und gewährleisten gleichzeitig Wirtschaftlichkeit und Skalierbarkeit .

Wirkmechanismus

- The HBV capsid protein is essential for viral replication and the maintenance of viral persistence . By modulating the function of this core protein, NVR 3-778 disrupts the viral life cycle.

- This compound exhibits favorable pharmacokinetic properties. It is well-tolerated and has completed phase 1 studies in HBV-infected patients .

- Its ADME (absorption, distribution, metabolism, and excretion) properties impact its bioavailability. Notably, prodrug derivatives have been designed to enhance water solubility and stability .

Target of Action

Pharmacokinetics

Vorbereitungsmethoden

The synthesis of NVR 3-778 involves a series of chemical reactions designed to produce the desired sulfamoylbenzamide structureIndustrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability .

Analyse Chemischer Reaktionen

NVR 3-778 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, häufig unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen saure oder basische Umgebungen, Lösungsmittel wie Ethanol oder Dichlormethan und Katalysatoren, um die Reaktionsgeschwindigkeit zu erhöhen. Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Zwischenprodukte und Derivate von this compound, die weiter verarbeitet werden, um die endgültige Verbindung zu erhalten .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Es wird als Modellverbindung verwendet, um die Modulation der Kapsid-Assemblierung zu untersuchen und neue antivirale Mittel zu entwickeln.

Biologie: Es hilft beim Verständnis der Mechanismen der Virusreplikation und der Rolle von Kapsidproteinen im Lebenszyklus des Hepatitis-B-Virus.

Medizin: this compound wird auf sein Potenzial zur Behandlung chronischer Hepatitis-B-Infektionen untersucht und bietet eine neue therapeutische Option für Patienten.

Industrie: Die einzigartigen Eigenschaften der Verbindung machen sie wertvoll für die Entwicklung von antiviralen Medikamenten und anderen pharmazeutischen Anwendungen

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es das Kernprotein des Hepatitis-B-Virus angreift, die Einkapselung der prägenomischen RNA, die Virusreplikation und die Produktion von Hepatitis-B-Virus-DNA- und RNA-haltigen Partikeln hemmt. Die Verbindung bindet an das Kernprotein, induziert die Kapsid-Assemblierung und verhindert die Bildung infektiöser Viruspartikel. Dieser Mechanismus stört den Viruslebenszyklus und reduziert die Viruslast bei infizierten Patienten .

Wissenschaftliche Forschungsanwendungen

NVR 3-778 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study capsid assembly modulation and to develop new antiviral agents.

Biology: It helps in understanding the mechanisms of viral replication and the role of capsid proteins in the life cycle of hepatitis B virus.

Medicine: this compound is being investigated for its potential to treat chronic hepatitis B infection, offering a new therapeutic option for patients.

Industry: The compound’s unique properties make it valuable for the development of antiviral drugs and other pharmaceutical applications

Vergleich Mit ähnlichen Verbindungen

NVR 3-778 ist unter den Kapsid-Assemblierungsmodulatoren aufgrund seiner spezifischen Bindungsaffinität und antiviralen Potenz einzigartig. Ähnliche Verbindungen umfassen:

Phenylacrylamide: Diese Verbindungen zielen ebenfalls auf die Kapsid-Assemblierung ab, haben jedoch unterschiedliche strukturelle Merkmale und Bindungsstellen.

Heteroaryldihydropyrimidine: Diese Verbindungen teilen einen ähnlichen Wirkmechanismus, unterscheiden sich jedoch in ihrer chemischen Struktur und ihren pharmakokinetischen Eigenschaften.

Pyridazinone: Diese Verbindungen sind eine weitere Klasse von Kapsid-Assemblierungsmodulatoren mit unterschiedlichen chemischen Eigenschaften und antiviralen Aktivitätsprofilen

This compound zeichnet sich durch seine günstige Pharmakokinetik, sein Sicherheitsprofil und seine Wirksamkeit in präklinischen und klinischen Studien aus, was es zu einem vielversprechenden Kandidaten für die weitere Entwicklung und therapeutische Anwendung macht .

Eigenschaften

IUPAC Name |

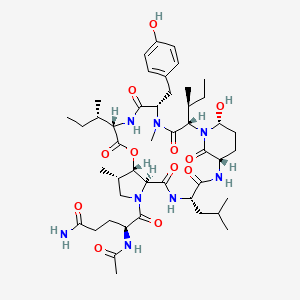

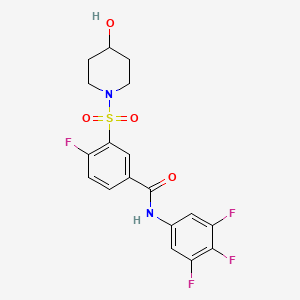

4-fluoro-3-(4-hydroxypiperidin-1-yl)sulfonyl-N-(3,4,5-trifluorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F4N2O4S/c19-13-2-1-10(18(26)23-11-8-14(20)17(22)15(21)9-11)7-16(13)29(27,28)24-5-3-12(25)4-6-24/h1-2,7-9,12,25H,3-6H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMFSVNFPUPGCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=C(C(=C3)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F4N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445790-55-5 | |

| Record name | Benzamide, 4-fluoro-3-[(4-hydroxypiperidin-1-yl)sulfonyl]-N-(3,4,5-trifluorophenyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.